3-Iodo-2-methoxybenzoic acid

概要

説明

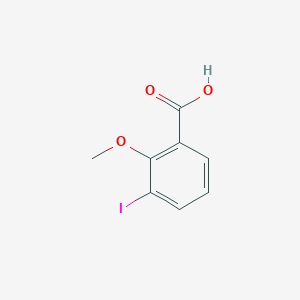

3-Iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and methoxy groups, respectively

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time.

化学反応の分析

Types of Reactions: 3-Iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution Reactions: Products with different substituents replacing the iodine atom.

Coupling Reactions: Biaryl compounds with various functional groups.

Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

科学的研究の応用

3-Iodo-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Iodo-2-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

類似化合物との比較

- 2-Iodo-3-methoxybenzoic acid

- 4-Iodo-2-methoxybenzoic acid

- 2-Iodo-3-methylbenzoic acid

Comparison:

- 2-Iodo-3-methoxybenzoic acid: Similar structure but with the iodine and methoxy groups at different positions, leading to different reactivity and applications.

- 4-Iodo-2-methoxybenzoic acid: The iodine atom is at the para position relative to the carboxylic acid group, which can affect its chemical behavior and suitability for certain reactions.

- 2-Iodo-3-methylbenzoic acid: The presence of a methyl group instead of a methoxy group can influence its physical and chemical properties, such as solubility and reactivity.

3-Iodo-2-methoxybenzoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in scientific research and industry.

生物活性

3-Iodo-2-methoxybenzoic acid (C8H7IO3) is a halogenated benzoic acid derivative that has garnered attention for its diverse biological activities. This compound's structural features, particularly the iodine and methoxy groups, contribute to its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C8H7IO3

- Molecular Weight : 248.04 g/mol

- IUPAC Name : this compound

The presence of the iodine atom at the 3-position and a methoxy group at the 2-position significantly influences its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits substantial antibacterial properties against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect (MBC/MIC) |

|---|---|---|---|

| Staphylococcus epidermidis ATCC 12228 | 1.95–7.81 | 3.91–62.5 | 1–4 |

| Micrococcus luteus ATCC 10240 | 1.95–7.81 | 3.91–62.5 | 1–4 |

| Bacillus subtilis ATCC 6633 | 1.95–7.81 | 3.91–62.5 | 1–4 |

These results suggest that the compound possesses a strong bactericidal effect, particularly against Staphylococcus species, with a favorable MBC/MIC ratio indicating effective bactericidal activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against Candida species:

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans ATCC 10231 | 15.62 | 31.25 |

| Other Candida spp. | 31.25–62.5 | Not specified |

The compound exhibits fungicidal activity against various strains of Candida, with particularly strong effects noted against C. albicans .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives of benzoic acids show significant cytotoxic effects on cancer cell lines, this compound generally maintains a low cytotoxic profile:

- At concentrations up to 100 µM, cell viability remained around 85%, indicating a potential for use in therapeutic contexts without significant toxicity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The iodine atom enhances the compound's ability to penetrate bacterial membranes, disrupting cellular functions and leading to cell death.

- Proteostasis Modulation : Recent studies suggest that benzoic acid derivatives can activate proteolytic pathways in cells, promoting protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This mechanism may contribute to its anticancer potential.

Case Studies and Research Findings

Several studies have investigated the broader implications of benzoic acid derivatives, including:

- Antiviral Activity : Research indicates that certain halogenated benzoic acids exhibit anti-HIV properties by inhibiting viral replication mechanisms .

- Protein Degradation Enhancement : Compounds similar to this compound have been shown to enhance proteasome activity in human fibroblasts, suggesting potential applications in age-related diseases .

特性

IUPAC Name |

3-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJYZPSGUNXBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。